molecular formula C9H8BrN3O B1464711 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine CAS No. 1249703-09-0

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1464711
CAS No.: 1249703-09-0
M. Wt: 254.08 g/mol
InChI Key: XQLXEXKDIONAAE-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Formation of Pyrimidine Core: The brominated furan is then coupled with a suitable pyrimidine precursor under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes, nitriles, or amides.

    Reduction: Reduction of the brominated furan ring can lead to the formation of dehalogenated products.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oximes, nitriles, or amides.

    Reduction: Dehalogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and field-effect transistors due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The brominated furan ring can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Bromofuran-2-yl)nicotinonitrile: Similar structure but with a nitrile group instead of an amine.

    6-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine: Contains additional chloro and ethyl groups.

Uniqueness

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is unique due to its specific combination of a brominated furan ring and a pyrimidine core with an amine group. This structure provides distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXEXKDIONAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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